3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC16798507
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O2S |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3 |
| Standard InChI Key | VSWKNDWNODOZPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1, triazolo[3,4-b] thiadiazole is a bicyclic heterocycle comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole moiety. The 5,6-dihydro designation indicates partial saturation of the thiadiazole ring, reducing aromaticity and altering electronic properties. Substituents at positions 3 and 6 include 2-methoxyphenyl and 4-methoxyphenyl groups, respectively, which influence steric and electronic interactions with biological targets .
Molecular Properties
The methoxy groups at the 2- and 4-positions of the phenyl rings enhance lipophilicity, potentially improving membrane permeability. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity, particularly the differentiation of regioisomers arising from substituent placement .
Synthesis and Manufacturing Processes
Triazolo-thiadiazoles are typically synthesized via cyclocondensation reactions. For this compound, a two-step approach is employed:
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Formation of the Thiadiazole Precursor:
Reaction of 4-amino-5-mercapto-1,2,4-triazole with 2-methoxybenzaldehyde and 4-methoxybenzaldehyde in refluxing ethanol, catalyzed by piperidine, yields Schiff base intermediates. These intermediates undergo oxidative cyclization in the presence of iodine or ferric chloride to form the thiadiazole ring . -
Triazole Ring Closure:
The thiadiazole intermediate reacts with hydrazine hydrate under acidic conditions, facilitating triazole ring formation. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing completion time from hours to minutes .
Key Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C (reflux)
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Catalysts: Piperidine, iodine
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Yield: 60–75% (optimized protocols)
Pharmacological Profile and Biological Activities
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antimicrobial efficacy:
| Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin (6.25) |
| Escherichia coli | 25.0 | Ciprofloxacin (3.12) |
| Candida albicans | 50.0 | Fluconazole (12.5) |
The compound’s methoxy groups may disrupt microbial cell membranes via hydrophobic interactions, while the triazole ring chelates metal ions essential for microbial enzymes .
Anti-Inflammatory Activity
In murine models of carrageenan-induced paw edema, the compound reduced swelling by 58% at 50 mg/kg, comparable to diclofenac (62%). Mechanistically, it suppresses cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, attenuating prostaglandin E (PGE) synthesis .
Urease Inhibition
The compound exhibits potent urease inhibition (IC = 8.3 µM), outperforming thiourea (IC = 21.0 µM). Docking studies suggest binding to the enzyme’s active site via hydrogen bonds with histidine residues and hydrophobic interactions with methoxy phenyl groups.
Mechanism of Action and Molecular Targets
Urease Inhibition
Urease catalyzes urea hydrolysis into ammonia and carbon dioxide, contributing to pathogenic virulence in Helicobacter pylori and soil alkalinity. The compound’s thiadiazole sulfur atom coordinates with nickel ions in the urease active site, while methoxy groups stabilize binding via van der Waals forces.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Biological Activity | IC/MIC |
|---|---|---|---|
| Target Compound | CHNOS | Urease inhibition | 8.3 µM |
| 3-Phenyltriazolo-thiadiazole | CHNS | Antifungal | 18.5 µg/mL |
| 6-Methoxy analog | CHNOS | COX-2 inhibition | 0.78 µM |
The dual methoxy substitution in the target compound enhances urease affinity compared to monosubstituted analogs, likely due to increased hydrophobic surface area .
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